Rimexolone
説明
Rimexolone is a glucocorticoid steroid used to treat inflammation in the eye . It is marketed as a 1% eye drop solution under the trade name Vexol . It has high corticoid receptor affinity and is a potent local anti-inflammatory agent with minimal systemic effects .
Synthesis Analysis
Rimexolone is absorbed systemically after ocular instillation, but plasma concentrations are low, and it is extensively metabolised to metabolites that are either inactive or have less activity than the parent drug .
Molecular Structure Analysis
The molecular formula of Rimexolone is C24H34O3 . Its average mass is 370.533 g/mol and its monoisotopic mass is 370.250793 Da .
Chemical Reactions Analysis
Rimexolone is a glucocorticoid receptor agonist. The anti-inflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition of arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes .
Physical And Chemical Properties Analysis
The physical and chemical properties of Rimexolone include a density of 1.1±0.1 g/cm3, a boiling point of 507.0±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.0 mmHg at 25°C .
科学的研究の応用
Management of Ocular Inflammation
- Application Summary : Rimexolone is used as a topically active nonfluorinated glucocorticoid available as a 1% ophthalmic suspension for the management of ocular inflammation . Its local anti-inflammatory activity is similar to that of dexamethasone and prednisolone .
- Methods of Application : Rimexolone is absorbed systemically after ocular instillation . It is extensively metabolised to metabolites that are either inactive or have less activity than the parent drug .
- Results : Rimexolone was superior to placebo and comparable to dexamethasone and prednisolone acetate in controlling intraocular inflammation which developed after cataract surgery .
Treatment of Anterior Uveitis
- Application Summary : Rimexolone has shown efficacy similar to that of prednisolone acetate 1% in patients with anterior uveitis .
- Methods of Application : Rimexolone is applied topically as a 1% ophthalmic suspension .
- Results : Rimexolone was associated with a lower mean intraocular pressure than prednisolone acetate 1% during 4 weeks’ treatment of patients with anterior uveitis .
Treatment of Seasonal Allergic Conjunctivitis
- Application Summary : Rimexolone is more effective than placebo in alleviating symptoms of seasonal allergic conjunctivitis .
- Methods of Application : Rimexolone is applied topically as a 1% ophthalmic suspension .
- Results : Rimexolone 1% and fluorometholone 0.1% similarly alleviated symptoms of allergic conjunctivitis .
Treatment of Inflammation Post Eye Surgery
- Application Summary : Rimexolone is used to treat inflammation that occurs after eye surgery .
- Methods of Application : Rimexolone is applied topically as a 1% ophthalmic suspension .
- Results : Rimexolone has been found effective in managing postoperative inflammation .
Treatment of Conjunctivitis
- Application Summary : Rimexolone is used to treat conjunctivitis, an inflammation or infection of the outer membrane of the eyeball and the inner eyelid .
- Methods of Application : Rimexolone is applied topically as a 1% ophthalmic suspension .
- Results : Rimexolone has been found effective in alleviating symptoms of conjunctivitis .
Treatment of Keratitis
- Application Summary : Rimexolone is used to treat keratitis, an inflammation or infection of the cornea .
- Methods of Application : Rimexolone is applied topically as a 1% ophthalmic suspension .
- Results : Rimexolone has been found effective in managing symptoms of keratitis .
Treatment of Postoperative Inflammation
- Application Summary : Rimexolone is used to treat inflammation that occurs after eye surgery .
- Methods of Application : Rimexolone is applied topically as a 1% ophthalmic suspension .
- Results : Rimexolone has been found effective in managing postoperative inflammation .
Treatment of Herpes Simplex Eye Infections
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(8S,9S,10R,11S,13S,14S,16R,17S)-11-hydroxy-10,13,16,17-tetramethyl-17-propanoyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O3/c1-6-20(27)24(5)14(2)11-18-17-8-7-15-12-16(25)9-10-22(15,3)21(17)19(26)13-23(18,24)4/h9-10,12,14,17-19,21,26H,6-8,11,13H2,1-5H3/t14-,17+,18+,19+,21-,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTRZHGPGKRAFB-OOKHYKNYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
Record name | Rimexolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00896 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Rimexolone is a glucocorticoid receptor agonist. The antiinflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition of arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. By binding to the glucocorticoid receptor, this drug ultimately leads to changes in genetic transcription involving the lipocortins and prostaglandins. | |
Record name | Rimexolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00896 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Rimexolone | |
CAS RN |
49697-38-3 | |
Record name | Rimexolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49697-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rimexolone [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049697383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rimexolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00896 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (8S,9S,10R,11S,13S,14S,16R,17S)-11-hydroxy-10,13,16,17-tetramethyl-17-propanoyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RIMEXOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7M2E4264D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。